![molecular formula C28H21N B15328854 N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes a naphthalene ring, a biphenyl group, and an amine functional group. It is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Naphthalene Substitution: The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where the biphenyl intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine is widely used in the development of organic semiconductors and conductive polymers. Its ability to transport holes efficiently makes it a valuable component in the fabrication of OLEDs and organic photovoltaic cells .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in the development of biosensors and diagnostic tools due to its fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of advanced electronic devices, including flexible displays and high-efficiency lighting systems. Its stability and performance under various conditions make it a preferred choice for commercial applications .
Wirkmechanismus
The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine in electronic devices involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layers of devices like OLEDs. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport .
Molecular Targets and Pathways: In electronic applications, the molecular targets are the conductive layers within the devices. The pathways involve the injection and transport of holes from the anode to the emissive layer, where recombination with electrons results in light emission .
Vergleich Mit ähnlichen Verbindungen
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine (α-NPD): Similar structure but with additional methyl groups on the biphenyl unit.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB): Known for its use in OLEDs and similar electronic applications.
Uniqueness: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine stands out due to its specific structural configuration, which provides a balance between stability and electronic properties. This makes it particularly effective in high-performance optoelectronic devices .
Eigenschaften
Molekularformel |
C28H21N |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-(4-naphthalen-2-ylphenyl)-3-phenylaniline |
InChI |
InChI=1S/C28H21N/c1-2-7-21(8-3-1)25-11-6-12-28(20-25)29-27-17-15-23(16-18-27)26-14-13-22-9-4-5-10-24(22)19-26/h1-20,29H |
InChI-Schlüssel |
LLDPWVMTPIQKLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
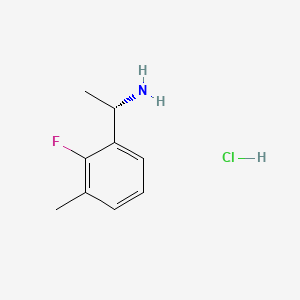
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
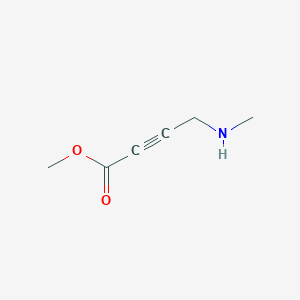
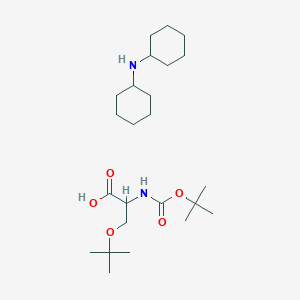
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
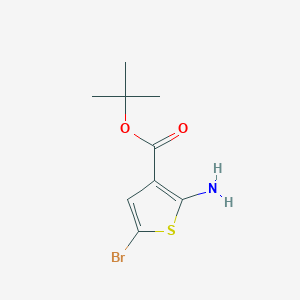
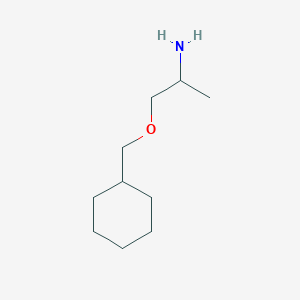
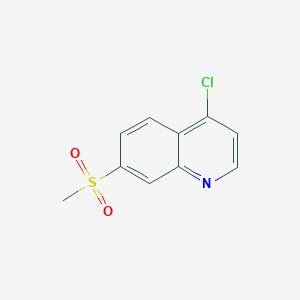
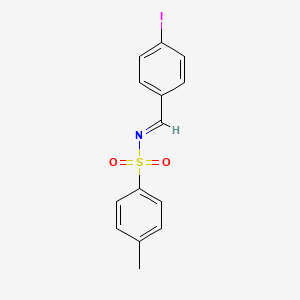
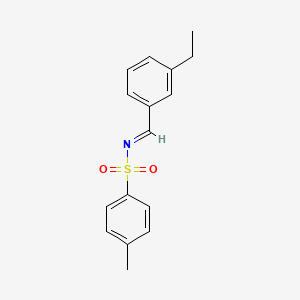
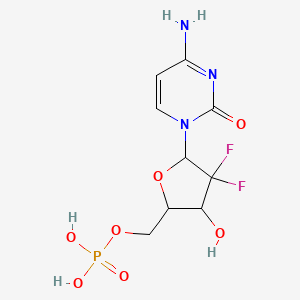
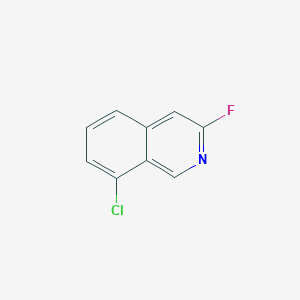
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
